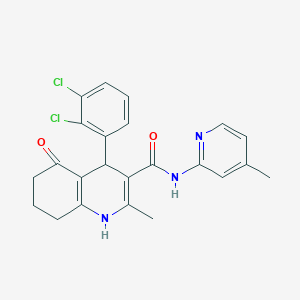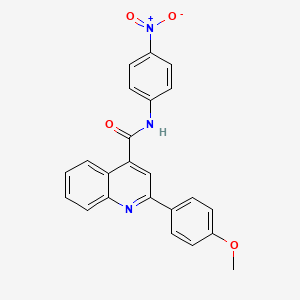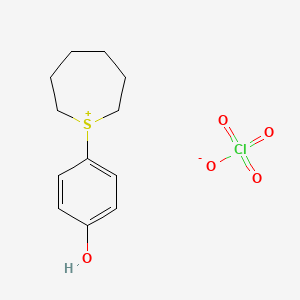![molecular formula C21H24N2O5 B4970819 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with numerous deaths due to its high potency and potential for abuse. Despite its negative reputation, U-47700 has also been the subject of scientific research, particularly in the fields of pharmacology and toxicology.
Mecanismo De Acción
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione acts as an agonist at the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some affinity for the δ-opioid receptor, which is involved in the modulation of pain perception. 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione produces its effects by activating these receptors, leading to the release of endogenous opioids and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause cardiovascular effects, such as hypotension and bradycardia. 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to be more potent than morphine, with a higher risk of overdose and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high potency, which allows for the study of opioid receptors at lower concentrations. However, its potential for abuse and toxicity also pose limitations, as researchers must take precautions to ensure the safety of their subjects and avoid accidental exposure.
Direcciones Futuras
Future research on 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione could focus on its potential use in the treatment of opioid addiction and withdrawal, as well as its effects on other neurotransmitter systems. Studies could also investigate the development of safer and more effective opioid medications, as well as the potential for 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione to be used as a tool for studying opioid receptors and their functions.
Métodos De Síntesis
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reduction of 2,5-dimethoxy-N-(2-(4-methoxyphenyl)ethyl)pyrrolidin-1-yl)propanamide with sodium borohydride or lithium aluminum hydride. Other methods involve the use of palladium-catalyzed cross-coupling reactions or reductive amination.
Aplicaciones Científicas De Investigación
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been the subject of numerous scientific studies, particularly in the fields of pharmacology and toxicology. Researchers have investigated its binding affinity to opioid receptors, as well as its effects on pain perception, respiratory function, and cardiovascular function. 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-7-5-15(6-8-16)23-20(24)13-17(21(23)25)22-11-10-14-4-9-18(27-2)19(12-14)28-3/h4-9,12,17,22H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVHDJFDVFKQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)

![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)




![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)